molecular formula C8H6F3IO B1382707 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene CAS No. 1261752-45-7

1-Iodo-2-methoxy-4-(trifluoromethyl)benzene

Cat. No. B1382707
CAS RN: 1261752-45-7
M. Wt: 302.03 g/mol
InChI Key: PIQHCAIJDSYVKH-UHFFFAOYSA-N
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Description

“1-Iodo-2-methoxy-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F3IO. It is manufactured by Combi-Blocks and stored at room temperature . Its molecular weight is 302.032 Da .


Molecular Structure Analysis

The molecular structure of “1-Iodo-2-methoxy-4-(trifluoromethyl)benzene” consists of a benzene ring with iodine, methoxy, and trifluoromethyl substituents. The IUPAC Standard InChI for this compound is InChI=1S/C8H6F3IO/c1-13-7-4-2-3-6(12)5-8(7)9(10,11)14/h2-5H,1H3 .

Scientific Research Applications

Selective Lithiation and Electrophilic Substitution

1-Iodo-2-methoxy-4-(trifluoromethyl)benzene and similar compounds have been studied for selective lithiation and subsequent electrophilic substitution. Schlosser et al. (1998) demonstrated that 1,2,4-Tris(trifluoromethyl)benzene undergoes quantitative hydrogen/metal exchange with lithium 2,2,6,6-tetramethylpiperidide. This process allows for the preparation of substituted derivatives of 1,2,4-tris(trifluoromethyl)benzene, showcasing its potential in synthetic organic chemistry (Schlosser, Porwisiak, & Mongin, 1998).

Regioselective Iodination

The compound's utility extends to regioselective iodination processes. Zupan, Iskra, and Stavber (1997) noted that aromatic ethers like 1-methoxy-4-substituted benzene derivatives can be regioselectively iodinated to produce 2-iodo products in high yield. This indicates the compound's relevance in the selective modification of aromatic systems (Zupan, Iskra, & Stavber, 1997).

Catalysis in Cross-Coupling Reactions

Deschamps et al. (2007) explored the use of related compounds in catalysis, specifically in Suzuki and Sonogashira cross-coupling reactions. They synthesized a benzene ligand derivative and investigated its coordination with palladium complexes, highlighting the potential of such compounds in facilitating important organic reactions (Deschamps, Goff, Ricard, & Floch, 2007).

Synthesis of Organic Compounds

Crich and Rumthao (2004) reported the use of a derivative of the compound in the synthesis of carbazomycin B, a complex organic molecule. This demonstrates the role of such trifluoromethylated benzene derivatives in the synthesis of pharmacologically relevant compounds (Crich & Rumthao, 2004).

Preparation of Iodophenyl Aryliodonium Salts

Cardinale, Ermert, and Coenen (2012) utilized derivatives of 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene for the preparation of (4-iodophenyl)aryliodonium salts. These salts are precursors for various reactions, including electrophilic radiofluorination and other metal-organic reactions, illustrating the compound's significance in radiochemistry (Cardinale, Ermert, & Coenen, 2012).

properties

IUPAC Name

1-iodo-2-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQHCAIJDSYVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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